molecular formula C13H10BrNO B1269423 (6-Bromo-2-methoxy-1-naphthyl)acetonitrile CAS No. 92643-17-9

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile

Cat. No. B1269423
CAS RN: 92643-17-9
M. Wt: 276.13 g/mol
InChI Key: GZBQPAVETVFEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves bromination, acylation, and hydrolysis steps. For instance, amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate in the synthesis of naproxen, is produced through a series of steps including bromination, acylation, and hydrolysis with a high overall yield indicating efficient synthesis processes for similar compounds (Ai, 2002).

Molecular Structure Analysis

The molecular structure of related naphthyl compounds has been extensively studied. For example, the crystal and molecular structure of certain ethyl 6-(6-methoxy-2-naphthyl) derivatives have been reported, highlighting the importance of X-ray diffraction data in confirming molecular geometries and providing insights into the potential structural characteristics of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving naphthyl compounds can vary widely. Photoarylation and alkylation of bromonaphthols, including reactions in different solvents and the presence of basic catalysts, demonstrate the reactivity and versatility of naphthyl-based compounds in synthetic chemistry (Pretali et al., 2009).

Physical Properties Analysis

The physical properties of naphthyl compounds, such as their solubility and spectroscopic characteristics, are crucial for their application in synthesis and material science. Studies on 6-bromo-2-naphthoic acid have explored UV-Vis spectroscopic properties and deprotonation processes, providing valuable information on the behavior of these compounds in different solvents (Ushakou & Wróblewski, 2019).

Chemical Properties Analysis

The chemical properties of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and reactions of 1-bromo-6-cyano-2-naphthol provide insights into bromination reactions and the potential chemical behavior of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile (Yuan-yuan et al., 2014).

Scientific Research Applications

Synthesis and Chemical Behavior

Photoarylation/Alkylation Studies

A study explored the photochemistry of 6-bromo-2-naphthols, closely related to (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, revealing the generation of electrophilic carbene intermediates upon photoexcitation. These intermediates were trapped successfully in various reactions, underscoring the potential of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile in photochemical syntheses and the creation of diverse organic compounds (Pretali et al., 2009).

Practical Synthesis of Key Intermediates

In another research, the practical synthesis of 2-Bromo-6-methoxynaphthalene, a compound structurally similar to (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, was discussed. It highlighted its importance as an intermediate in preparing non-steroidal anti-inflammatory agents. This study demonstrates the significance of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile in pharmaceutical synthesis pathways (Xu & He, 2010).

Pharmaceutical Intermediates

HPLC Determination

A method for determining 7-methoxy-1-naphthyl-acetonitrile, an analogue of the compound , used high-performance liquid chromatography (HPLC). This study underscores the role of such compounds as critical intermediates in the manufacture of antidepressants, showcasing the analytical techniques essential for quality control in pharmaceutical synthesis (Wei-hua, 2009).

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-16-13-5-2-9-8-10(14)3-4-11(9)12(13)6-7-15/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBQPAVETVFEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351887
Record name (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile

CAS RN

92643-17-9
Record name 6-Bromo-2-methoxy-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92643-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.